Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)

1-(2-methoxyethyl)-4-nitro-pyrazole structure
948570-75-0 structure
Nombre del producto:1-(2-methoxyethyl)-4-nitro-pyrazole
Número CAS:948570-75-0
MF:C6H9N3O3
Megavatios:171.153960943222
MDL:MFCD02755678
CID:829562
PubChem ID:57820554

1-(2-methoxyethyl)-4-nitro-pyrazole Propiedades químicas y físicas

Nombre e identificación

    • 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole
    • 1-(2-methoxyethyl)-4-nitropyrazole
    • 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-
    • SGZBZPUTFUMZBQ-UHFFFAOYSA-N
    • KM3319
    • AK202787
    • V9483
    • COCCN1C=C(C=N1)[N+]([O-])=O
    • 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-(2-methoxyethyl)-4-nitro-pyrazole
    • MFCD02755678
    • DS-10308
    • SY236652
    • DA-31361
    • SCHEMBL2173500
    • CS-0124091
    • 948570-75-0
    • DTXSID601284996
    • YMB57075
    • AKOS027253177
    • MDL: MFCD02755678
    • Renchi: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
    • Clave inchi: SGZBZPUTFUMZBQ-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1=CN(CCOC)N=C1)=O

Atributos calculados

  • Calidad precisa: 171.06439116g/mol
  • Masa isotópica única: 171.06439116g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 159
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.2
  • Superficie del Polo topológico: 72.9

1-(2-methoxyethyl)-4-nitro-pyrazole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B486310-100mg
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0
100mg
$ 80.00 2022-06-07
abcr
AB422803-1 g
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole; .
948570-75-0
1g
€144.50 2023-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0707-10G
1-(2-methoxyethyl)-4-nitro-pyrazole
948570-75-0 95%
10g
¥ 1,597.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0707-100G
1-(2-methoxyethyl)-4-nitro-pyrazole
948570-75-0 95%
100g
¥ 9,662.00 2023-04-12
Chemenu
CM255956-25g
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0 95+%
25g
$520 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57640-250mg
1-(2-Methoxyethyl)-4-nitro-1h-pyrazole
948570-75-0 97%
250mg
¥156.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PG382-200mg
1-(2-methoxyethyl)-4-nitro-pyrazole
948570-75-0 97%
200mg
131.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PG382-5g
1-(2-methoxyethyl)-4-nitro-pyrazole
948570-75-0 97%
5g
822.0CNY 2021-08-04
TRC
B486310-50mg
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0
50mg
$ 65.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57640-25g
1-(2-Methoxyethyl)-4-nitro-1h-pyrazole
948570-75-0 97%
25g
¥2414.0 2024-07-19

1-(2-methoxyethyl)-4-nitro-pyrazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 5 h, rt → 90 °C
Referencia
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, reflux
Referencia
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 4 - 16 h, rt
Referencia
Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C
Referencia
Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, 80 °C
Referencia
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 100 °C
Referencia
Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  6 h, rt → 60 °C
Referencia
Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer
, United States, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  overnight, reflux
Referencia
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 16 h, 80 °C
Referencia
Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
Referencia
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, 80 °C
Referencia
Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 h, rt → 90 °C
Referencia
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 16 h, 80 °C
Referencia
Pyrimidopyrazole compounds as fourth generation EGFR inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 30 min, rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ;  rt
Referencia
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referencia
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, 60 °C
Referencia
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
Referencia
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, reflux
Referencia
Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 60 °C
Referencia
Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study
Wang, Ruifeng; Zhao, Xiangxin; Yu, Sijia; Chen, Yixuan; Cui, Hengxian; et al, Bioorganic Chemistry, 2020, 102,

1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials

1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole
A1095298
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):162.0/338.0